ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Overview
Description
Ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)-2-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .
Scientific Research Applications
Ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Diethylaminoethyl 4-nitrobenzoate: Similar in structure but with a nitro group instead of a methoxy group.
2-(Diethylamino)ethanethiol: Contains a thiol group instead of an ester group.
Uniqueness
Ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-20(6-2)14-9-8-13(15(11-14)25-4)10-16-18(23)21(19(24)27-16)12-17(22)26-7-3/h8-11H,5-7,12H2,1-4H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJWYEOVZYPVRG-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OCC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OCC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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